KDM5-C70 is a selective inhibitor of the KDM5 family of histone demethylases, specifically targeting Jumonji AT-rich interactive domain 1B, also known as lysine-specific demethylase 5B. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment. KDM5-C70 is classified as a small-molecule inhibitor with a molecular formula of and a molecular weight of 336.43 g/mol. Its chemical structure allows it to penetrate cell membranes effectively, making it suitable for in vivo studies and therapeutic applications .
KDM5-C70 is synthesized through a series of chemical reactions designed to create cell-permeable prodrugs that can be hydrolyzed within cells to yield the active form of the inhibitor. The synthesis involves the following key steps:
The technical details of the synthesis include various coupling reactions and purification steps to ensure high yield and purity of the final product.
The molecular structure of KDM5-C70 features a thienopyridine core with specific substituents that enhance its binding affinity for the KDM5 enzyme. The compound's active site interactions are characterized by:
KDM5-C70 primarily acts through competitive inhibition of KDM5 demethylases, affecting histone methylation patterns. Key reactions include:
These reactions indicate that KDM5-C70 can modulate chromatin states and influence gene expression profiles.
KDM5-C70 exerts its effects through several interconnected pathways:
KDM5-C70 exhibits several notable physical and chemical properties:
KDM5-C70 has significant scientific applications, particularly in cancer research:
Histone methylation—particularly at histone H3 lysine 4 (H3K4)—serves as a critical epigenetic mark governing transcriptional activation. The trimethylated form (H3K4me3) is enriched at active gene promoters and enhancers, facilitating an "open" chromatin state that recruits transcription factors and RNA polymerase II. KDM5-C70, a pan-KDM5 histone demethylase inhibitor, elevates global H3K4me3 levels by blocking demethylase activity. In neural stem cells (NSCs), this leads to chromatin remodeling at the Gfap (glial fibrillary acidic protein) promoter, directly promoting astrocytic differentiation [2] [4] [5]. Genome-wide studies in myeloma cells confirm that KDM5-C70 induces H3K4me3 accumulation at transcription start sites, reactivating silenced developmental genes [1] [7].
KDMs dynamically regulate gene expression by removing methyl groups from histone lysine residues. The KDM5 subfamily (KDM5A-D) specifically targets H3K4me1/2/3, acting as transcriptional repressors. By erasing H3K4 methylation marks, KDM5 enzymes silence tumor suppressors in cancer and lineage-specific genes in stem cells. KDM5-C70 inhibits this activity, preventing H3K4me3 removal and derepressing genes involved in cell differentiation and immune responses [3] [6] [8].
Table 1: H3K4 Methylation States and Functional Roles
Methylation State | Chromatin Location | Transcriptional Status | Effect of KDM5 Inhibition |
---|---|---|---|
H3K4me1 | Enhancers | Primed/Active | Modest increase |
H3K4me2 | Promoters/Enhancers | Active | Significant increase |
H3K4me3 | Active promoters | Highly active | Genome-wide elevation [1] [7] |
KDM5 enzymes feature a conserved catalytic domain comprising Jumonji N (JmjN) and Jumonji C (JmjC) subdomains, which coordinate Fe(II) and α-ketoglutarate (αKG) to catalyze demethylation. KDM5-C70 competitively inhibits αKG binding, with Ki values of 1–6 nM across KDM5A-D [9] [10]. Structural analyses reveal that KDM5-C70 occupies the αKG-binding pocket, forming metal-coordinating bonds with Mn(II)/Fe(II) and inducing conformational changes that disrupt substrate binding [9]. This specificity prevents activity on non-H3K4 substrates (e.g., H3K9/27).
KDM5B is overexpressed in luminal breast cancers and embryonic stem cells, where it maintains pluripotency by repressing differentiation genes. It localizes to CpG islands and broad H3K4me3 domains, narrowing these regions to enhance transcriptional heterogeneity—a key driver of therapy resistance [3] [6]. KDM5-C70 treatment broadens H3K4me3 peaks genome-wide, reducing transcriptomic variability and restoring drug sensitivity in resistant cells [3] [6].
Table 2: KDM5 Family Members and Inhibitor Binding Properties
Enzyme | Catalytic Domain Structure | KDM5-C70 Ki (nM)* | Primary Biological Role |
---|---|---|---|
KDM5A | JmjN-JmjC + Zn-binding | 2.0 | Metastasis suppression; RB binding |
KDM5B | JmjN-JmjC + Zn-binding | 1.0 | Stem cell maintenance; therapy resistance |
KDM5C | JmjN-JmjC + Zn-binding | 6.1 | Neural development; X-linked intellectual disability |
KDM5D | JmjN-JmjC + Zn-binding | 3.4 | Male-specific tumor suppression |
KDM5 enzymes drive pathological processes in cancer and neurodegeneration:
Table 3: Disease Contexts for KDM5-C70 Application
Disease Context | Mechanism of Action | Key Outcomes |
---|---|---|
Breast cancer resistance | H3K4me3 broadening → transcriptomic homogeneity | Fulvestrant sensitization; tumor regression [3] |
"Cold" tumor microenvironments | R-loop formation → cGAS/STING activation → IFN-I secretion | Enhanced MHC-I expression; T-cell recruitment [8] |
Neural injury repair | PE pathway suppression → astrocytic gene activation | GFAP+ astrocyte differentiation [2] [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7